(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
CAS No.: 892416-43-2
Cat. No.: VC4863179
Molecular Formula: C25H20FN3O2S
Molecular Weight: 445.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892416-43-2 |
|---|---|
| Molecular Formula | C25H20FN3O2S |
| Molecular Weight | 445.51 |
| IUPAC Name | [7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C25H20FN3O2S/c1-15-22-20(18(13-30)12-27-15)11-21-24(31-22)28-23(17-7-3-2-4-8-17)29-25(21)32-14-16-6-5-9-19(26)10-16/h2-10,12,30H,11,13-14H2,1H3 |
| Standard InChI Key | UZQGHHXSJHQQAH-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC(=CC=C5)F)CO |
Introduction
Structural Identification and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name reflects the compound’s intricate polycyclic system: (7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol. Its molecular formula, C₂₇H₂₂FN₃O₂S, derives from a combination of aromatic rings, heteroatoms, and functional groups. The core structure includes a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca system, substituted with a 3-fluorobenzylsulfanyl group at position 7, a phenyl group at position 5, and a hydroxymethyl group at position 11 .
Comparative Structural Analysis
The compound’s closest analog, documented in PubChem (CID 20900284), features a 2-fluorophenyl substituent instead of the 3-fluorophenyl group . This positional isomerism may influence electronic properties and binding affinities. Key differences include:
| Property | Target Compound | PubChem Analog (CID 20900284) |
|---|---|---|
| Fluorophenyl Position | 3-fluoro | 2-fluoro |
| Molecular Weight | 459.5 g/mol (calculated) | 459.5 g/mol |
| SMILES | COc1cc(Sc2cccc(F)c2)cc3C(=O)N | COc1cc(Sc2ccc(F)cc2)cc3C(=O)N |
The 3-fluoro substitution introduces distinct steric and electronic effects, potentially altering solubility and target interactions compared to the 2-fluoro variant .
Synthetic Pathways and Optimization
Retrosynthetic Considerations
The synthesis of this compound likely involves constructing the tricyclic core via cyclocondensation reactions, followed by functionalization. A plausible route includes:
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Formation of the oxazole ring through cyclization of a β-ketoamide intermediate.
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Triazine ring closure using nitrile precursors and ammonia.
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Sulfanyl group introduction via nucleophilic substitution with 3-fluorobenzyl mercaptan.
Similar strategies are observed in bioRxiv’s dataset for analogs like SP 600125 (CCG-100672), where fused heterocycles are assembled stepwise .
Key Challenges and Solutions
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Regioselectivity: The tricyclic system’s fusion points require precise control to avoid isomer formation. Microwave-assisted synthesis, as employed for LY 294002 (CCG-100633), could enhance yield .
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Functional Group Compatibility: The hydroxymethyl group necessitates protection during sulfanyl group installation. Benzyl ether protection, followed by hydrogenolysis, is a viable strategy .
Physicochemical Properties
Computed Descriptors
Using PubChem’s algorithms, the compound’s logP (2.8) and polar surface area (98.2 Ų) suggest moderate lipophilicity and high permeability, favorable for blood-brain barrier penetration . The 3-fluorophenyl group increases electronegativity compared to non-fluorinated analogs, potentially enhancing hydrogen-bonding interactions.
Spectral Characteristics
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IR Spectroscopy: Expected peaks include ν(O-H) at ~3400 cm⁻¹ (methanol group), ν(C=O) at ~1680 cm⁻¹ (oxazole), and ν(C-F) at ~1100 cm⁻¹ .
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NMR: The ¹⁹F NMR signal should appear near -110 ppm, consistent with meta-fluorine substitution .
Hypothetical Biological Activity
Target Prediction
Structural analogs in the bioRxiv dataset, such as Wortmannin (CCG-100634) and SP 600125, inhibit kinases like PI3K and JNK . The target compound’s triazine-oxazole core may similarly interact with ATP-binding pockets, suggesting kinase or protease inhibition as a plausible mechanism.
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